molecular formula C13H24ClN5O2 B2548649 tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride CAS No. 2287237-75-4

tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride

Cat. No.: B2548649
CAS No.: 2287237-75-4
M. Wt: 317.82
InChI Key: XBZBNNIEWDPYOL-MERQFXBCSA-N
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Description

tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a triazole ring, and a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for applications that require precise control over molecular interactions and reactivity.

Properties

IUPAC Name

tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2.ClH/c1-13(2,3)20-12(19)18-6-4-5-11(18)9-17-8-10(7-14)15-16-17;/h8,11H,4-7,9,14H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZBNNIEWDPYOL-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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